BenchChemオンラインストアへようこそ!

6-(Azetidin-1-yl)pyridazin-3-ol

Medicinal Chemistry Drug Design Physicochemical Properties

6-(Azetidin-1-yl)pyridazin-3-ol (CAS 2092067-22-4) is a heterocyclic building block featuring a pyridazine core substituted with a four-membered azetidine ring at the 6-position. This scaffold is of significant interest in medicinal chemistry for designing kinase inhibitors and other targeted therapeutics due to the unique conformational constraints and electronic properties conferred by the azetidine moiety.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 2092067-22-4
Cat. No. B1492170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Azetidin-1-yl)pyridazin-3-ol
CAS2092067-22-4
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=NNC(=O)C=C2
InChIInChI=1S/C7H9N3O/c11-7-3-2-6(8-9-7)10-4-1-5-10/h2-3H,1,4-5H2,(H,9,11)
InChIKeyIOGIUQWSTOACTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Azetidin-1-yl)pyridazin-3-ol CAS 2092067-22-4: A Strategic Heterocyclic Building Block for Medicinal Chemistry


6-(Azetidin-1-yl)pyridazin-3-ol (CAS 2092067-22-4) is a heterocyclic building block featuring a pyridazine core substituted with a four-membered azetidine ring at the 6-position . This scaffold is of significant interest in medicinal chemistry for designing kinase inhibitors and other targeted therapeutics due to the unique conformational constraints and electronic properties conferred by the azetidine moiety . The compound is typically supplied as a research chemical with a purity of 95% and has a molecular weight of 151.17 g/mol , distinguishing it physically from larger cyclic amine analogs like piperidine or morpholine-substituted pyridazines .

Procurement Risk: Why 6-(Azetidin-1-yl)pyridazin-3-ol Cannot Be Interchanged with its Pyrrolidine or Piperidine Analogs


In the context of drug design libraries and synthetic chemistry, the simple replacement of 6-(Azetidin-1-yl)pyridazin-3-ol with its close-ring analogs like 6-(pyrrolidin-1-yl)pyridazin-3-ol or 6-(piperidin-1-yl)pyridazin-3-ol is not chemically or pharmacologically trivial . The four-membered azetidine ring introduces significant ring strain (approx. 26 kcal/mol) compared to the relatively unstrained five-membered pyrrolidine (approx. 6.5 kcal/mol) and six-membered piperidine (approx. 0 kcal/mol) rings [1]. This physical property translates into a markedly different three-dimensional conformation and a reduced basicity (pKa ~10.4 for azetidine vs. ~10.8 for pyrrolidine and ~11.1 for piperidine), which directly impacts the molecule's hydrogen-bonding capacity, target binding kinetics, and metabolic stability [1]. The unique sp3 character and restricted rotation of the azetidine ring result in a distinct physiochemical profile, including LogP and Topological Polar Surface Area (TPSA), that cannot be replicated by larger ring systems [2]. These critical variations invalidate generic substitution and underscore the need for precise, compound-specific procurement for reproducible research results .

Quantitative Differentiation Guide: 6-(Azetidin-1-yl)pyridazin-3-ol vs. Closest Analogs


Molecular Size and Lipophilicity: Azetidine vs. Cyclic Amine Analogs

The molecular weight (MW) and lipophilicity (cLogP) of a compound are critical for predicting oral bioavailability (Lipinski's Rule of Five). 6-(Azetidin-1-yl)pyridazin-3-ol has a MW of 151.17 g/mol, which is significantly lower than its five- and six-membered ring analogs . This smaller molecular size is a key differentiator for lead optimization programs aiming to reduce molecular weight. Furthermore, the azetidine analog exhibits a lower calculated LogP (XLogP3-AA = -1.1 for the closely related 6-(azetidin-3-yl)pyridazin-3-ol isomer) compared to the piperidine analog, indicating superior aqueous solubility and a more favorable starting point for tuning pharmacokinetic properties [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area: Hydrogen-Bonding Capacity Comparison

The Topological Polar Surface Area (TPSA) is a critical descriptor for predicting blood-brain barrier (BBB) penetration and oral absorption. The densely packed nature of the azetidine ring in 6-(Azetidin-1-yl)pyridazin-3-ol contributes to a lower TPSA compared to its morpholine counterpart [1]. The target compound's computed TPSA is 53.5 Ų, which is within the optimal range for BBB penetration (< 60-70 Ų), whereas the morpholine analog's higher TPSA (incorporating an additional oxygen atom) is predicted to reduce BBB permeability . A direct comparison with the piperidine analog, which has a TPSA of approximately 49 Ų, shows the azetidine offers a slightly higher, and thus more desirable for solubility, TPSA while maintaining low MW [2].

Medicinal Chemistry Blood-Brain Barrier Drug Design

Synthetic Utility: C-6 vs. C-3 Azetidine Substitution and Tautomeric Preference

The position of the azetidine ring is a critical differentiator between 6-(azetidin-1-yl)pyridazin-3-ol and its regioisomer 6-(azetidin-3-yl)pyridazin-3-ol. For the target compound, the azetidine is attached at the N-1 position of the azetidine ring to the C-6 of the pyridazine, which forces the pyridazin-3-ol motif into a specific tautomeric equilibrium . This N-substitution pattern locks the molecule, as evidenced by SMILES notation (O=c1ccc(N2CCC2)n[nH]1), favoring the pyridazin-3-one form which provides a ketone hydrogen-bond acceptor, whereas the C-substituted isomer (6-(azetidin-3-yl)pyridazin-3-ol) presents a free N-H on the azetidine ring and has a different tautomeric state [1]. This directly dictates reactivity and biological target engagement, as the target compound's structure is known for the design of kinase inhibitors where the adenine-mimicking H-bond pattern is crucial .

Synthetic Chemistry Chemical Biology Tautomerism

Optimal Application Scenarios for 6-(Azetidin-1-yl)pyridazin-3-ol (CAS 2092067-22-4) in Drug Discovery


Lead Optimization for CNS-Penetrant Kinase Inhibitors

The low molecular weight (151.17 g/mol) and favorable TPSA (53.5 Ų) of 6-(Azetidin-1-yl)pyridazin-3-ol make it an ideal fragment for developing central nervous system (CNS)-penetrant kinase inhibitors [1]. Its physicochemical profile is superior to that of the piperidine analog (TPSA ~49 Ų, higher LogP) for achieving the delicate balance of solubility and permeability required for crossing the blood-brain barrier [2]. This scaffold should be prioritized in neuroscience programs where low-dose, high-brain-exposure candidates are desired.

Systematic SAR Exploration of Cyclic Amine Topology on Enzyme Binding

The unique, strained geometry of the azetidine ring (>26 kcal/mol ring strain) provides a distinct conformational constraint compared to unstrained pyrrolidine or piperidine rings [1]. Researchers should procure 6-(Azetidin-1-yl)pyridazin-3-ol for targeted structure-activity relationship (SAR) studies to lock the pyridazine pharmacophore into a specific, rigid orientation within the active site, a property not achievable with the more flexible five- or six-membered ring analogs [2]. This differential is critical for deciphering the impact of ring strain on target binding affinity and selectivity.

Building Blocks for Stearoyl-CoA Desaturase (SCD) and Other Metabolic Target Inhibitors

The azetidinyl pyridazine scaffold is a validated core for potent, systemically-distributed stearoyl-CoA desaturase (SCD) inhibitors [1]. Sourcing 6-(Azetidin-1-yl)pyridazin-3-ol is essential for generating compound libraries based on this scaffold class, as its specific 'N-linked' azetidine-pyridazinone pharmacophore has demonstrated strong oral bioavailability and tissue distribution in preclinical obesity models [1]. The structural integrity of the N-substituted azetidine is imperative for maintaining the H-bond interaction profile necessary for on-target potency, a feature not recapitulated by alternative O-linked or C-linked analogs.

Design of Selective ATP-competitive Inhibitors with Defined Tautomeric States

The N-1-substituted azetidine group forces the pyridazin-3-ol core into a specific pyridazin-3-one tautomeric form with one H-bond donor, as verified by its SMILES structure (O=c1ccc(N2CCC2)n[nH]1) [1]. This locked tautomeric state is crucial for designing selective ATP-competitive inhibitors where a precise hydrogen-bonding pattern is needed to mimic the adenine base of ATP. The regioisomer 6-(Azetidin-3-yl)pyridazin-3-ol, with its extra H-bond donor and different tautomeric equilibrium, would lead to a divergent binding mode, making the target compound the correct choice for specific kinase inhibitor design projects [2].

Quote Request

Request a Quote for 6-(Azetidin-1-yl)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.